molecular formula C9H15NS B2675508 4-(But-3-yn-1-yl)-1,4-thiazepane CAS No. 1343276-17-4

4-(But-3-yn-1-yl)-1,4-thiazepane

Cat. No.: B2675508
CAS No.: 1343276-17-4
M. Wt: 169.29
InChI Key: YONCKCYIZGCBPY-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)-1,4-thiazepane is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of but-3-yn-1-amine with a thioamide under basic conditions, leading to the formation of the thiazepane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also offer better control over reaction conditions, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-1,4-thiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-(But-3-yn-1-yl)-1,4-thiazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azides or other reactive groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-yn-1-yl)-1,4-thiazepane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-but-3-ynyl-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-2-3-5-10-6-4-8-11-9-7-10/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONCKCYIZGCBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343276-17-4
Record name 4-(but-3-yn-1-yl)-1,4-thiazepane
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